molecular formula C10H12N2O B6345595 (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide CAS No. 1598408-52-6

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide

Cat. No.: B6345595
CAS No.: 1598408-52-6
M. Wt: 176.21 g/mol
InChI Key: TZMLKEOEFBYKPK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Enamide Derivatives in Medicinal Chemistry

Enamide derivatives are recognized as versatile building blocks in organic synthesis and are integral to the structure of many pharmaceutical drugs and natural products. researchgate.net Their stability, which is greater than that of enamines, is attributed to the electron-withdrawing nature of the N-acyl group. researchgate.net This characteristic provides a balance between stability and reactivity, making enamides valuable synthons for creating complex nitrogen-containing molecules such as chiral amines and heterocycles. researchgate.net

The unique reactivity of the enamide moiety allows for a variety of chemical transformations. researchgate.net The ambiphilic nature of their double bond enables diverse synthetic applications, positioning them as privileged structures in the development of new chemical entities. researchgate.net Researchers have developed numerous methods for the synthesis of enamides, including recent advancements that allow for their direct synthesis from amides without the need for pre-functionalized substrates, further expanding their accessibility and utility in drug discovery. acs.orgchemistryviews.org

The introduction of functional groups to the enamide scaffold can significantly influence the biological properties of the resulting molecules. For instance, the incorporation of fluorinated groups can enhance a drug's acidity, lipophilicity, and metabolic stability. researchgate.net The versatility of enamides makes them key intermediates in the synthesis of a wide array of biologically active compounds.

Overview of Research Trajectories for (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide and Analogues

While specific research on this compound is limited, the research trajectories of analogous compounds provide insight into its potential areas of investigation. The core structure, a substituted prop-2-enamide, is a common scaffold in medicinal chemistry. For example, derivatives of N-(2-Aminophenyl)-3-quinolin-4-yl-prop-2-enamide have been synthesized and evaluated as potential histone deacetylase (HDAC) inhibitors for cancer therapy. sphinxsai.com These studies highlight the potential for prop-2-enamide derivatives to interact with significant biological targets.

Another area of research for similar structures involves their use as versatile reagents in material science. For instance, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and utilized as functionalized templates for creating molecularly imprinted polymers, which have applications in selective recognition of biomolecules. mdpi.com

Furthermore, the synthesis of related chalcone (B49325) derivatives, such as (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, demonstrates the utility of the broader class of α,β-unsaturated carbonyl compounds as precursors for the synthesis of complex heterocyclic systems like alkaloids. mdpi.com The synthetic routes to these analogues often involve condensation reactions that are adaptable for the creation of a diverse library of compounds for biological screening. mdpi.combasjsci.edu.iq

The research on these analogues suggests that the study of this compound would likely focus on its synthesis, exploration of its biological activities (potentially in areas like anticancer or antimicrobial research), and its application as a building block for more complex molecules. The presence of the 4-aminophenyl group offers a site for further functionalization, allowing for the generation of a library of derivatives with potentially diverse pharmacological profiles.

Interactive Data Table of Analogous Compounds

Below is a table summarizing some of the analogous compounds mentioned in the text and their reported research context.

Compound NameResearch ContextKey Findings
N-(2-Aminophenyl)-3-quinolin-4-yl-prop-2-enamide derivativesHistone Deacetylase (HDAC) InhibitionEffective as colon anticancer agents with IC50s in the micromolar range. sphinxsai.com
N-(2-arylethyl)-2-methylprop-2-enamidesMolecularly Imprinted PolymersUsed as templates for polymers with high affinity for biomolecules like tyramine (B21549) and L-norepinephrine. mdpi.com
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-onePrecursor for Alkaloid SynthesisSynthesized in high yield and used as a key precursor for dubamine (B1209130) and graveoline (B86) alkaloids. mdpi.com
3,3'-(1,4-Phenylene) bis(1-(4-aminophenyl) prop-2-en-1-one) amide derivativesSynthesis of New Amide DerivativesNew amide derivatives were prepared in good yield via condensation reactions. basjsci.edu.iq

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-aminophenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMLKEOEFBYKPK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of 2e 3 4 Aminophenyl N Methylprop 2 Enamide

Density Functional Theory (DFT) Calculations for (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. DFT studies for a molecule like this compound would provide fundamental information about its geometry, electronic properties, and reactivity.

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, researchers can calculate the geometry that corresponds to the lowest energy state on the potential energy surface. This involves determining the most stable bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as molecules with rotatable bonds can exist in multiple shapes or conformations. For this compound, rotations around the single bonds could lead to different conformers. A thorough analysis would identify the various low-energy conformers and determine their relative stabilities. This information is vital as the biological activity of a molecule can be highly dependent on its specific conformation.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, calculating the energies and visualizing the distribution of the HOMO and LUMO would reveal the electron-donating and electron-accepting regions of the molecule, respectively, and provide an estimate of its chemical stability and reactivity. nih.govresearchgate.net

Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating high reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, projected onto its electron density surface. researchgate.netresearchgate.net It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks.

The MEP map uses a color scale to denote different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. For this compound, an MEP map would highlight the electron-rich areas, such as around the oxygen and nitrogen atoms, and electron-poor areas, likely near the hydrogen atoms. researchgate.net

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and biological activity of a molecule. The NCI and Reduced Density Gradient (RDG) analyses are computational methods used to visualize and characterize these weak interactions in real space. researchgate.netscielo.org.mx

The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the identification of different types of interactions. These interactions are then visualized as surfaces in 3D space, color-coded to distinguish their nature:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, such as steric clashes. researchgate.net

An NCI/RDG analysis of this compound would reveal the intramolecular and potential intermolecular interactions that stabilize its structure.

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for studying charge transfer and hyperconjugation—the stabilizing interactions that result from the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions can be quantified using second-order perturbation theory. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs on the nitrogen and oxygen atoms into antibonding orbitals, providing insight into the molecule's electronic stabilization and the nature of its chemical bonds. nih.gov

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

A docking simulation for this compound would involve placing the molecule into the active site of a specific protein target. The simulation would then explore various possible binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions) and conformational energies. The results would provide insights into how the compound might inhibit the protein's function, identifying key amino acid residues involved in the binding and predicting the binding energy, which is an indicator of the complex's stability. researchgate.net Such studies are crucial for rational drug design and for understanding the molecule's potential pharmacological activity. researchgate.net

Ligand-Protein Binding Site Characterization

The characterization of ligand-protein binding sites is a cornerstone of computational drug design. This process typically involves identifying and analyzing the geometric and physicochemical properties of the binding pocket of a target protein. While general methodologies for such characterization are well-established, their specific application to this compound has not been documented.

Prediction of Binding Affinity and Interaction Modes

Predicting how strongly a ligand will bind to a protein and the specific interactions that stabilize the complex is a key goal of computational chemistry. Techniques such as molecular docking and free energy calculations are often employed for this purpose. In the absence of studies on this compound, its binding affinity and interaction modes with any potential biological targets remain theoretical.

Computational Screening for Target Identification

Computational screening, including virtual screening and reverse docking, allows for the rapid assessment of a compound against a large library of biological targets to identify potential protein partners. There is currently no evidence in the scientific literature to suggest that this compound has been subjected to such computational screening to identify its biological targets.

Molecular Dynamics (MD) Simulations of this compound Complexes

Molecular dynamics simulations provide a dynamic view of molecular systems, offering insights into the conformational changes and stability of protein-ligand complexes over time.

Conformational Stability and Dynamics of Protein-Ligand Systems

MD simulations could reveal how this compound and its potential protein targets behave in a simulated physiological environment. This would include an analysis of the stability of the binding pose and the flexibility of the protein and ligand. At present, no such simulation data for this compound is publicly available.

Solvent Effects on Molecular Interactions

The role of solvent, typically water, is crucial in molecular recognition. Computational methods can be used to understand how solvent molecules mediate or influence the interaction between a ligand and its receptor. The impact of solvent on the potential interactions of this compound has not been computationally explored in published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies could guide the design of new analogues with improved activity. However, a prerequisite for such studies is a dataset of compounds with measured biological activity, which does not appear to exist for derivatives of this specific molecule. While QSAR studies have been conducted on other classes of aminophenyl derivatives, the findings are not directly transferable to the prop-2-enamide scaffold.

Structure Activity Relationship Sar Investigations of 2e 3 4 Aminophenyl N Methylprop 2 Enamide Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings and the amide nitrogen. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for its biological target.

A hypothetical SAR investigation for this compound derivatives could involve the synthesis and evaluation of analogues with diverse substituents. The data from such a study could be tabulated to highlight the trends in activity.

CompoundR1 (on Amino Phenyl Ring)R2 (on N-methyl group)Biological Activity (e.g., IC50, µM)
ParentHCH3-
Analog 13-ClCH3-
Analog 24-OCH3CH3-
Analog 3HC2H5-
Analog 43,4-diClCH3-

This table is a hypothetical representation to illustrate how data on substituent modifications would be presented. Actual values would be dependent on experimental results.

Stereochemical Influence on Biological Recognition

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as biomacromolecules like proteins and nucleic acids are chiral. The this compound molecule possesses a double bond, giving rise to the possibility of (E) and (Z) isomers. The "(2E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration. This geometric arrangement is crucial for fitting into the specific three-dimensional architecture of a binding site.

For example, in a hypothetical binding scenario, the extended conformation of the (E)-isomer might allow for optimal interactions with hydrophobic pockets and hydrogen bond donors/acceptors at either end of the binding site, whereas the (Z)-isomer might be sterically hindered from adopting the necessary conformation for effective binding.

Linker Region Modifications and Their Effects on Target Binding

The prop-2-enamide core of this compound serves as a linker connecting the 4-aminophenyl ring and the N-methyl group. The length, rigidity, and composition of this linker are critical determinants of the molecule's ability to position the key interacting moieties correctly within the target's binding site.

Modifications to this linker region could include:

Altering the length: Increasing or decreasing the number of atoms in the linker can change the distance between the two ends of the molecule. Studies on other molecular scaffolds, such as PROTACs, have demonstrated that linker length is a critical factor for optimal biological activity. nih.govresearchgate.netrsc.org

Introducing rigidity or flexibility: The introduction of cyclic structures or triple bonds could rigidify the linker, while replacing the double bond with a single bond would increase its flexibility. A more rigid linker might pre-organize the molecule into a bioactive conformation, potentially increasing affinity, but could also prevent it from adapting to the binding site.

CompoundLinker ModificationEffect on Target Binding
Parent-(CH=CH)-C(O)N(CH3)-Baseline
Analog 5-(CH2-CH2)-C(O)N(CH3)- (Saturated)Increased flexibility, potential loss of planarity
Analog 6-(C≡C)-C(O)N(CH3)- (Alkynyl)Increased rigidity and linearity
Analog 7-(CH=CH)-CH2N(CH3)- (Reduced amide)Loss of carbonyl hydrogen bond acceptor

This table provides a conceptual framework for how linker modifications and their predicted effects on target binding could be analyzed.

Peripheral Ring Substitutions and their Role in Selectivity

Substitutions on the 4-aminophenyl ring are considered "peripheral" as they extend from the core scaffold. These substitutions can have a profound impact on the molecule's selectivity for different biological targets. For instance, if the primary target has a large hydrophobic pocket adjacent to where the phenyl ring binds, introducing a bulky, lipophilic group at a suitable position could enhance binding to that target while potentially reducing affinity for other targets that have a smaller or more polar pocket.

Pharmacophore Elucidation for this compound Analogues

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a pharmacophore model can be developed based on the SAR data from its analogues.

Based on the structure, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor (the amino group on the phenyl ring).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

An aromatic ring feature.

A hydrophobic feature (the methyl group on the amide nitrogen).

The spatial relationship between these features is critical. Pharmacophore modeling studies on related N-hydroxyphenyl acrylamides and N-phenyl-1-arylamide derivatives have successfully identified key features such as hydrogen bond acceptors and donors, and aromatic rings as being crucial for their biological activity. researchgate.netnih.gov A similar approach for this compound analogues would involve aligning a set of active compounds to identify the common chemical features and their geometric arrangement. This model could then be used to virtually screen for new, potentially more potent and selective compounds, and to guide the rational design of new derivatives.

Mechanistic Investigations of Biological Interactions Involving 2e 3 4 Aminophenyl N Methylprop 2 Enamide

Enzyme Inhibition Kinetics and Mechanism of Action

The reactivity of the α,β-unsaturated system in acrylamide (B121943) derivatives makes them candidates for enzyme inhibition. The investigation of their effects on key enzymes involved in disease pathways is a cornerstone of their pharmacological evaluation.

Cyclooxygenase Enzyme Inhibition by Acrylamide Derivatives

Cyclooxygenase (COX) enzymes are critical mediators of inflammation, pain, and fever through their role in the biosynthesis of prostaglandins. There are two primary isoforms, COX-1 and COX-2; the former is constitutively expressed and involved in physiological functions, while the latter is inducible and often upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The potential for acrylamide and cinnamamide (B152044) derivatives to act as COX inhibitors is an active area of research. For instance, studies on other classes of NSAIDs have shown that modifying a compound's carboxylic acid group to an amide can dramatically alter its inhibitory profile. Research involving the fenamic acid class of NSAIDs demonstrated that converting the non-selective COX inhibitor meclofenamic acid into its corresponding methyl amide derivative resulted in a compound with enhanced COX-2 selective inhibition. nih.gov This highlights a key strategy where the amide moiety, as present in (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide, can be pivotal in achieving selective enzyme targeting.

The inhibitory activity of such compounds is typically quantified by determining their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity. The ratio of IC₅₀ values for COX-1 and COX-2 is used to calculate the selectivity index (SI), a critical parameter for assessing the therapeutic potential of a COX inhibitor.

Compound ClassTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Cinnamic Acid HexylamidesCOX-1>100-
COX-21.8 - 45.6>2.19 - >55.5
1,5-DiarylpyrazolesCOX-11.4 - >100-
COX-20.05 - 12.3>1.1 - >2000

This table presents example data for classes of known COX inhibitors to illustrate typical results from inhibition assays. Data is not specific to this compound but is representative of values obtained for related cinnamamide derivatives and other selective inhibitors. researchgate.netresearchgate.net

Investigation of Other Enzyme Targets

The structural framework of this compound is versatile, suggesting that its biological activity may not be limited to COX enzymes. The prop-2-enamide scaffold has been explored in the design of inhibitors for other enzyme families. For example, research into novel anticancer agents has led to the synthesis of N-(2-Aminophenyl)-3-quinolin-4-yl-prop-2-enamide derivatives, which were investigated as inhibitors of histone deacetylase (HDAC). sphinxsai.comresearchgate.net HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. sphinxsai.com The discovery that a similar prop-2-enamide structure can target HDAC enzymes indicates that this compound could potentially interact with a broader range of enzymatic targets, warranting wider screening against various enzyme families.

Protein-Ligand Binding Studies (e.g., Human Serum Albumin Binding)

The interaction of a compound with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of its pharmacokinetic profile, including its distribution, metabolism, and excretion. HSA is the most abundant protein in blood plasma and has multiple binding sites that can accommodate a wide variety of ligands, from endogenous molecules like fatty acids to exogenous drug compounds. mdpi.comnih.gov Understanding the binding affinity and mechanism of this compound to HSA is essential for predicting its behavior in vivo.

Fluorescence Quenching Analysis of Protein Binding

Fluorescence spectroscopy is a primary tool for investigating the binding of ligands to proteins like HSA. HSA contains a single tryptophan residue (Trp-214), which is intrinsically fluorescent. When a ligand binds near this residue, it can cause a decrease, or "quenching," of the fluorescence intensity. nih.gov By systematically titrating the protein with the ligand and monitoring the change in fluorescence, key binding parameters can be determined.

The quenching mechanism can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the ligand). The binding constant (Kₐ) and the number of binding sites (n) can be calculated from the fluorescence data, providing quantitative measures of the binding affinity and stoichiometry. For many small molecule drugs, Kₐ values with HSA are in the range of 10⁴ to 10⁶ M⁻¹. nih.gov

ParameterDescriptionTypical Value
Kₐ Binding (Association) Constant1.0 x 10⁴ - 5.0 x 10⁵ M⁻¹
n Number of Binding Sites≈ 1
Quenching Mechanism Static or DynamicStatic (Complex Formation)

This table provides illustrative values for a typical small molecule binding to HSA, as determined by fluorescence quenching analysis. These values are not experimental data for this compound.

Circular Dichroism (CD) Spectroscopy for Protein Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing changes in the secondary structure of a protein upon ligand binding. The far-UV region of the CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation, providing information on the relative content of α-helices, β-sheets, and random coils. HSA is predominantly an α-helical protein. A significant change in the CD spectrum of HSA in the presence of a ligand like this compound would indicate that the binding event induces a conformational change in the protein's secondary structure.

Secondary StructureHSA Alone (%)HSA + Ligand (%)Change (%)
α-Helix 62.558.3-4.2
β-Sheet 10.112.5+2.4
Random Coil 27.429.2+1.8

This table illustrates hypothetical data from a CD spectroscopy experiment, showing potential changes in HSA secondary structure upon ligand binding. This is not experimental data for this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction by directly measuring the heat released or absorbed during the binding event. By titrating a solution of HSA with the ligand, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This information reveals the forces driving the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic effects.

Thermodynamic ParameterDescriptionIllustrative Value
ΔG Gibbs Free Energy-28.5 kJ/mol
ΔH Enthalpy Change-15.2 kJ/mol
TΔS Entropy Change+13.3 kJ/mol

This table presents a representative set of thermodynamic parameters for a binding interaction driven by both favorable enthalpy and entropy changes, as would be determined by ITC. The data is for illustrative purposes and is not specific to this compound.

Receptor Modulation and Signaling Pathway Analysis

There is currently no available research in the scientific literature that describes the modulation of specific receptors or the analysis of cellular signaling pathways by this compound. Investigations into its potential binding affinities for biological receptors and its subsequent effects on downstream signaling cascades have not been reported.

Cellular and Molecular Mechanisms in Preclinical Models

Comprehensive searches did not yield any preclinical studies investigating the cellular and molecular mechanisms of action for this compound.

Immunomodulatory Mechanisms in In Vitro Systems

No in vitro studies detailing the immunomodulatory mechanisms of this compound have been published. There is no available data on its effects on immune cell populations, cytokine production, or other markers of immune response in cellular systems.

Antimicrobial Activity Mechanisms (e.g., against specific pathogens)

There is no information available in the scientific literature regarding the antimicrobial activity or the mechanisms by which this compound may act against specific pathogens. Studies detailing its potential effects on microbial cell walls, membranes, or metabolic processes are absent from the current body of research.

Antiproliferative Mechanisms in Cellular Assays

While related compounds have been investigated for their antiproliferative properties, there are no specific cellular assay results available for this compound. Research detailing its effects on cell proliferation, cell cycle progression, or apoptosis in cancer cell lines has not been reported.

No Information Available for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings or applications corresponding to the chemical compound This compound were identified.

Extensive queries were conducted to locate information regarding its use in the following advanced applications in chemical biology research:

Use in Chemical Probes for Target Identification

Incorporation into Bioconjugates for Mechanistic Studies

Application in Materials Science and Polymer Chemistry Research

Role in Understanding Molecular Recognition and Ligand Design Principles

The search did not yield any published studies, data, or discussions related to this specific molecule within the requested contexts. The information available pertains to structurally similar but distinct compounds, which falls outside the strict scope of the requested article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound this compound as outlined.

Future Research Directions and Unexplored Avenues for 2e 3 4 Aminophenyl N Methylprop 2 Enamide Research

Exploration of Novel Biological Targets and Pathways

Future research into (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide and its derivatives should extend beyond the well-established role of HDACs in cancer to uncover novel biological targets and signaling pathways. A significant area of exploration is the compound's potential in neurodegenerative diseases. HDACs play a crucial role in neuronal plasticity, and their inhibition has shown promise in preclinical models of Alzheimer's and Huntington's disease by potentially restoring neuroprotective gene expression. mdpi.com

Furthermore, the involvement of specific HDAC isoforms in inflammatory and cardiovascular disorders presents another exciting avenue. discoveryontarget.com Investigating the effect of this compound on these pathways could reveal new therapeutic applications. The development of isoform-selective inhibitors is a key strategy to minimize off-target effects and enhance therapeutic efficacy. tandfonline.com

Potential Novel Therapeutic AreasAssociated Biological PathwaysKey HDAC Isoforms of Interest
Neurodegenerative DiseasesNeuronal plasticity, neuroinflammationClass I and Class IIb HDACs
Inflammatory DiseasesCytokine signaling, immune cell regulationClass I and Class IIa HDACs
Cardiovascular DisordersEndothelial function, cardiac remodelingClass I and Class IIa HDACs
Viral InfectionsViral gene expression and replicationClass I HDACs

Application of Advanced Spectroscopic Techniques

To elucidate the mechanism of action and cellular engagement of this compound, the application of advanced spectroscopic techniques is paramount. Techniques such as Fourier-transform infrared (FTIR) microspectroscopy can be employed to monitor the biochemical changes within cells upon treatment with the compound, providing insights into its effects on histone acetylation and other cellular macromolecules. spiedigitallibrary.org

Magnetic Resonance Spectroscopy (MRS) offers a non-invasive method to monitor HDAC inhibition in vivo. ismrm.orgaacrjournals.org Specifically, 19F MRS, when used with a fluorinated substrate of HDAC, can directly track the enzyme's activity and its inhibition by compounds like this compound. aacrjournals.org This approach could be invaluable for preclinical and potentially clinical studies to assess drug efficacy and optimize treatment regimens.

Spectroscopic TechniqueApplication in this compound ResearchPotential Insights
FTIR MicrospectroscopyCellular fingerprinting post-treatmentChanges in histone acetylation, lipid and protein profiles
19F Magnetic Resonance SpectroscopyIn vivo monitoring of HDAC activityReal-time assessment of target engagement and drug efficacy
31P Magnetic Resonance SpectroscopyMonitoring cellular metabolismEffects on energy metabolism and membrane phospholipid synthesis
Raman SpectroscopyLabel-free cellular imagingSubcellular localization and interaction with biomolecules

Development of Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and optimization of novel compounds. For this compound, in silico techniques such as high-throughput virtual screening (HTVS) and molecular dynamics (MD) simulations can be used to identify new potential biological targets and to predict the binding affinity of its analogues. nih.govresearchgate.net

Computational docking studies can help in understanding the binding modes of these compounds within the active sites of different HDAC isoforms, guiding the design of more potent and selective inhibitors. sphinxsai.com These computational predictions can then be validated through in vitro enzymatic assays and cellular studies, creating a feedback loop for iterative drug design. mdpi.com This integrated approach can significantly reduce the time and cost associated with drug development.

Design of Next-Generation Analogues with Tuned Molecular Interactions

The design of next-generation analogues of this compound will focus on enhancing isoform selectivity and improving pharmacokinetic properties. A common pharmacophore for HDAC inhibitors consists of a cap group, a zinc-binding group (ZBG), and a linker. nih.gov By modifying these components, it is possible to tune the molecular interactions with the target enzyme. For instance, designing compounds with novel cap moieties can lead to improved potency and selectivity for specific HDAC isoforms. nih.gov

Structure-based drug design (SBDD) and molecular modeling are powerful tools in this endeavor. nih.gov The development of dual-targeting agents, where an HDAC inhibitor is combined with another pharmacophore targeting a different protein, is an emerging strategy to enhance therapeutic efficacy, particularly in complex diseases like cancer. tandfonline.comnih.gov

Role in Emerging Areas of Chemical Biology

The unique ability of HDAC inhibitors to modulate gene expression opens up their application in various emerging areas of chemical biology. The use of these compounds as chemical probes can help to unravel the complex roles of different HDAC isoforms in cellular processes. nih.gov

An exciting and rapidly developing field is the creation of PROteolysis-TArgeting Chimeras (PROTACs) that utilize HDAC inhibitors as a warhead to selectively degrade target proteins. mdpi.com By designing PROTACs based on the this compound scaffold, it may be possible to achieve targeted degradation of specific HDAC isoforms, offering a novel therapeutic strategy with potentially greater efficacy and reduced side effects compared to traditional inhibition.

Q & A

Q. What are the optimized synthetic routes for (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the enamide backbone via condensation of 4-aminophenylacetic acid derivatives with methylamine under basic conditions.
  • Step 2 : Stereoselective E-configuration stabilization using catalysts like palladium or copper in a Schlenk flask under inert atmosphere .
  • Optimization : Adjusting solvent polarity (e.g., DMF for high solubility) and temperature (60–80°C) enhances coupling efficiency. Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography for purification .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the trans-configuration (e.g., vinyl proton at δ 6.8–7.2 ppm, J = 15–16 Hz) and methylamide group (δ 2.8–3.1 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW = 204.24 g/mol) via ESI-MS or MALDI-TOF .

Q. How can purification challenges be addressed when isolating this compound?

  • Impurity Removal : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate unreacted amines or byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor via HPLC with UV detection at λ = 254 nm .

Q. What are the key structural features influencing this compound’s reactivity?

  • Conjugated Enamide System : Facilitates electrophilic additions (e.g., Michael acceptors) and photochemical [2+2] cycloadditions.
  • 4-Aminophenyl Group : Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Software : AutoDock4 or Schrödinger Suite for flexible ligand-receptor docking.
  • Protocol : Prepare the compound’s 3D structure (ChemDraw3D), assign partial charges (Gasteiger method), and simulate binding to enzymes (e.g., kinases) using Lamarckian genetic algorithms. Validate with binding free energy calculations (ΔG < −7 kcal/mol indicates strong affinity) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Refinement Tools : Use SHELXL for high-resolution X-ray data to address twinning or disorder. Cross-validate with NMR NOE correlations to confirm stereochemistry .
  • Data Reconciliation : Apply R-free factor analysis to detect overfitting in crystallographic models .

Q. How does substituent modification (e.g., halogenation) affect bioactivity in structure-activity relationship (SAR) studies?

  • Example : Replacing the 4-aminophenyl group with a 4-chlorophenyl moiety increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability.
  • Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) in vitro. Compare with fluorophenyl analogs to assess electronic effects .

Q. What experimental approaches identify biological targets for this compound?

  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition >50% at 10 µM .

Q. How is experimental phasing applied in crystallography for derivatives of this compound?

  • Heavy-Atom Soaking : Introduce selenomethionine or HgCl2 into protein crystals for SAD/MAD phasing using SHELXC/D.
  • Automated Pipelines : Integrate SHELXE with Phenix for high-throughput structure determination of co-crystallized derivatives .

Q. What solvent systems optimize stability during kinetic studies of its degradation?

  • Stability Screening : Use buffered solutions (pH 7.4 PBS) with 10% DMSO. Monitor degradation via UPLC-MS over 72 hours.
  • Degradation Pathways : Identify hydrolysis products (e.g., 4-aminophenylacetic acid) under acidic (HCl) vs. basic (NaOH) conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.